molecular formula C5H6ClNOS B3055677 O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine CAS No. 66233-91-8

O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine

Cat. No. B3055677
CAS RN: 66233-91-8
M. Wt: 163.63 g/mol
InChI Key: WZCRVUVNPHYCBG-UHFFFAOYSA-N
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Description

The compound “(5-CHLORO-THIOPHEN-2-YLMETHYL)-METHYL-AMINE” is a chemical with the molecular formula C6H8ClNS and a molecular weight of 161.65 .


Synthesis Analysis

While specific synthesis information for “O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine” was not found, a related compound, “5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides”, was synthesized for antitubercular activity . The required intermediate was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-5-(chloromethyl)thiophene”, has the linear formula C5H4Cl2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloro-5-(chloromethyl)thiophene”, include a refractive index of n20/D 1.575, a boiling point of 83-85 °C/8 mmHg, and a density of 1.385 g/mL at 25 °C .

Future Directions

While specific future directions for “O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine” were not found, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized for potential fungicidal activity . This suggests that similar compounds could be explored for various applications in the future.

properties

IUPAC Name

O-[(5-chlorothiophen-2-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCRVUVNPHYCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450777
Record name O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine

CAS RN

66233-91-8
Record name O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15. Starting materials: N-hydroxyphthalimide and 2-chloro-5-(chloromethyl)thiophene (Aldrich). 13C-NMR (DMSO-d6) δ 140.2, 127.9, 126.3, 126.0, 71.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
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O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
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Reactant of Route 5
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Reactant of Route 6
O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine

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